2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H16ClN3O. It is a derivative of pyridine and contains both hydrazinyl and hydroxyl functional groups. This compound is primarily used in organic synthesis and as an intermediate in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride typically involves the reaction of 2-(6-bromopyridin-2-yl)propan-2-ol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazinylmethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with receptor sites, modulating biological pathways. These interactions make it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of a hydrazinyl group.
2-(Pyridin-2-yl)propan-2-amine hydrochloride: Contains an amine group instead of a hydrazinyl group.
Uniqueness
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride is unique due to its combination of hydrazinyl and hydroxyl functional groups, which provide distinct reactivity and interaction profiles. This makes it particularly useful in the synthesis of complex molecules and in biological studies where specific interactions are required .
Properties
Molecular Formula |
C9H16ClN3O |
---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-[6-(hydrazinylmethyl)pyridin-2-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-9(2,13)8-5-3-4-7(12-8)6-11-10;/h3-5,11,13H,6,10H2,1-2H3;1H |
InChI Key |
DMKMMYXRSONNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)CNN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.